molecular formula C11H15NO5 B1400266 5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid CAS No. 1252657-90-1

5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1400266
CAS RN: 1252657-90-1
M. Wt: 241.24 g/mol
InChI Key: HLVZCGHRCYYFBW-UHFFFAOYSA-N
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Description

5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid is a chemical compound that has been used in the synthesis of polypeptoids . Polypeptoids bearing carboxylic acid groups on the N-substituent are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .


Synthesis Analysis

The compound has been successfully synthesized and polymerized using primary amine initiators to produce the corresponding poly (N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol−1 and a narrow molecular weight distribution .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tert-butoxy group and an oxopropyl group attached to the 3-position of the oxazole ring . The carboxylic acid group is attached to the 4-position of the oxazole ring .


Chemical Reactions Analysis

The compound has been involved in controlled ring-opening polymerization reactions . The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .

Mechanism of Action

The cloaked carboxyl groups on the poly (N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly (N-(2-carboxyethyl) glycine), a structural mimic of poly (glutamic acid) . The poly (N-(2-carboxyethyl) glycine) polymer is a weak polyelectrolyte whose hydrodynamic size in water can be controlled by the solution pH .

Future Directions

The compound and its derivatives have potential applications in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . These assemblies could have significant implications in fields ranging from sensing and tissue culture, to drug delivery .

properties

IUPAC Name

5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-11(2,3)17-8(13)5-4-7-9(10(14)15)12-6-16-7/h6H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVZCGHRCYYFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=C(N=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-(3-tert-butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylate (Reference Example 21, 6.20 g, 24.3 mmol) and 2 M NaOH (73 mL) in MeOH (290 mL) was stirred at room temperature for 5 h. The reaction mixture was concentrated under reduced pressure and the resulting residue was partitioned between diethyl ether and water. The water layer was acidified with 1 M HCl and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the title compound (1.92 g) as a light brown oil.
Name
methyl 5-(3-tert-butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylate
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid
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5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid
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5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
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5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
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5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid

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